molecular formula C14H19N3S B5701446 N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide

Katalognummer B5701446
Molekulargewicht: 261.39 g/mol
InChI-Schlüssel: UYXCKQDXQWRYTN-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide (abbreviated as TDB) is a chemical compound that has been studied extensively for its potential applications in scientific research. TDB is a member of the imidoformamide family of compounds and has a unique chemical structure that gives it a range of interesting properties.

Wirkmechanismus

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide acts as a potent and selective inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters from the cytoplasm into synaptic vesicles. By inhibiting VMAT2, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to a decrease in monoamine neurotransmitter release. This mechanism of action has been shown to have a range of interesting effects on various physiological and pathological states.
Biochemical and Physiological Effects:
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been shown to have a range of biochemical and physiological effects. In animal models, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been shown to decrease dopamine release in the striatum, leading to a decrease in locomotor activity. N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has also been shown to decrease serotonin release in the dorsal raphe nucleus, leading to a decrease in anxiety-like behavior. Additionally, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been shown to decrease norepinephrine release in the locus coeruleus, leading to a decrease in stress-induced hyperalgesia.

Vorteile Und Einschränkungen Für Laborexperimente

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a range of advantages and limitations for lab experiments. One of the primary advantages is its selectivity for VMAT2, which allows for the specific inhibition of monoamine neurotransmitter release. Additionally, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a long half-life, which allows for sustained inhibition of VMAT2. However, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a relatively low potency, which can limit its usefulness in certain experiments. Additionally, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a relatively short duration of action, which can limit its usefulness in certain experiments.

Zukünftige Richtungen

There are a range of future directions for N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide research. One area of research is the development of more potent and selective VMAT2 inhibitors. Additionally, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide could be used as a tool for studying the role of monoamine neurotransmitters in various physiological and pathological states. Finally, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide could be used as a starting point for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide is a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological states. N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a unique chemical structure that gives it a range of interesting properties, including its selectivity for VMAT2. N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a range of advantages and limitations for lab experiments, and there are a range of future directions for N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide research. Overall, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide is a valuable compound for scientific research and has the potential to lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.

Synthesemethoden

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with cyanogen bromide to form 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-amine. The second step involves the reaction of the amine with diethylformamide to form N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide. The synthesis method has been optimized to produce high yields of N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide with high purity.

Wissenschaftliche Forschungsanwendungen

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been shown to have a range of interesting properties. N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide a valuable tool for studying the role of these neurotransmitters in various physiological and pathological states.

Eigenschaften

IUPAC Name

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N,N-diethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-3-17(4-2)10-16-14-12(9-15)11-7-5-6-8-13(11)18-14/h10H,3-8H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXCKQDXQWRYTN-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=NC1=C(C2=C(S1)CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=N/C1=C(C2=C(S1)CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.